molecular formula C12H8N2O10S4 B13076858 2, 2'-Dithiobis[5-nitro-benzenesulfonic acid

2, 2'-Dithiobis[5-nitro-benzenesulfonic acid

Cat. No.: B13076858
M. Wt: 468.5 g/mol
InChI Key: ZPTZXNMIWUFICS-UHFFFAOYSA-N
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Description

2,2'-Dithiobis[5-nitro-benzenesulfonic acid] is a disulfide-containing aromatic compound characterized by two benzene rings linked via a disulfide (-S-S-) bond. Each benzene ring is substituted with a nitro (-NO₂) group at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position.

Properties

Molecular Formula

C12H8N2O10S4

Molecular Weight

468.5 g/mol

IUPAC Name

5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid

InChI

InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24)

InChI Key

ZPTZXNMIWUFICS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Preparation Details

Step Reagents & Conditions Product & Yield Notes
Denitrification - m-Bromotoluene (0.2 mol)
- Nitration mixture: concentrated nitric acid (7 mol/L) and sulfuric acid (9 mol/L) in 1:1 volume ratio
- Temperature: 45-55°C
- Reaction time: 2 hours
- Extraction solvent: toluene
2-nitro-5-bromotoluene
Yield: 67.4%
Melting point: 55-56°C
Dropwise addition of nitration mixture controls reaction temperature and rate
Oxidation - 2-nitro-5-bromotoluene (0.1 mol)
- Potassium permanganate solution (5-8 wt%)
- Molar ratio KMnO4 to substrate: 2-3:1
- Temperature: 45-55°C
- Reaction time: 2-8 hours
- Acidification to pH < 1 with 1:1 HCl after reaction
2-nitro-5-bromobenzoic acid
Yield: 78-80%
Melting point: 138-140°C
Reaction monitored by filtering precipitate and acidification to isolate product
Vulcanization - 2-nitro-5-bromobenzoic acid (0.05 mol)
- Sodium sulfide solution (5-8 wt%)
- Molar ratio sodium sulfide to substrate: ~1:1
- pH adjusted > 3.5
- Temperature: 45-55°C
- Reaction time: 2 hours
- Acidification to pH < 1 to precipitate DTNB
2, 2'-Dithiobis[5-nitro-benzenesulfonic acid]
Yield: 70-72%
Reaction performed in aqueous medium with controlled pH and temperature for optimal yield

Representative Experimental Procedure (Embodiment Example)

  • Denitrification: In a 250 mL three-neck flask equipped with condenser and thermometer, 28 mL nitration mixture is added dropwise to 0.2 mol m-bromotoluene while maintaining temperature at 50°C. After 2 hours, the acid layer is discarded, and the organic phase is extracted with toluene, dried, and evaporated to yield 2-nitro-5-bromotoluene as yellow needles.

  • Oxidation: The obtained 2-nitro-5-bromotoluene (21.6 g, 0.1 mol) is stirred in 100 mL water, heated to 50°C, and treated with 800 g of 5 wt% potassium permanganate solution. After reaction completion, the mixture is filtered, acidified to pH < 1, and the precipitate of 2-nitro-5-bromobenzoic acid is collected and dried.

  • Vulcanization: The 2-nitro-5-bromobenzoic acid (12.3 g, 0.05 mol) is dissolved in 50 mL water, pH adjusted to >3.5, heated to 50°C, and sodium sulfide solution (6 wt%, 65 g) is added in batches. After 2 hours reaction, acidification to pH < 1 precipitates DTNB, which is filtered and dried.

  • The synthetic route is notable for its short sequence and use of cheap, readily available raw materials such as m-bromotoluene.
  • Control of reaction parameters such as temperature (45-55°C), pH (acidic for precipitation, basic for vulcanization), and reagent concentration (5-8 wt% KMnO4, sodium sulfide) is critical for optimizing yield and purity.
  • The nitration step uses a mixed acid system (HNO3 and H2SO4) with controlled molarity to achieve selective nitration at the 2- and 5-positions.
  • The oxidation step with potassium permanganate is a classical and effective method to convert methyl groups to carboxylic acids under mild conditions.
  • The vulcanization step forms the disulfide bond by reaction with sodium sulfide, requiring careful pH adjustment to precipitate the final product.
  • Yields reported in the literature range from 67% to 80% for intermediate steps and around 70% for the final DTNB product, indicating good efficiency.
Step Temperature (°C) pH Range Reagent Concentration Reaction Time Yield (%)
Denitrification 45-55 N/A HNO3 (7 mol/L), H2SO4 (9 mol/L) mixed acid 2 h 67-68
Oxidation 45-55 Acidify to <1 KMnO4 5-8 wt%, molar ratio 2-3:1 2-8 h 78-80
Vulcanization 45-55 >3.5 (reaction), <1 (precipitation) Sodium sulfide 5-8 wt%, molar ratio ~1:1 2 h 70-72
  • The described synthetic method has been patented and validated for industrial applicability due to its cost-effectiveness , scalability , and good overall yield .
  • The process avoids expensive or difficult-to-obtain intermediates such as chloro-2-nitrobenzaldehyde, improving economic feasibility.
  • The method's robustness allows for fine-tuning reaction conditions to maximize yield and purity, essential for biochemical reagent applications.
  • The use of classical reagents and aqueous media aligns with green chemistry principles by minimizing hazardous solvents and conditions.

Chemical Reactions Analysis

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:

Scientific Research Applications

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.

    Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.

    Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.

    Industry: Applied in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Structure : Two 2-nitrobenzoic acid groups linked by a disulfide bond. Carboxylic acid (-COOH) groups replace sulfonic acids.
  • Molecular Formula : C₁₄H₈N₂O₈S₂ vs. C₁₂H₈N₂O₁₀S₄ (inferred for 2,2'-Dithiobis[5-nitro-benzenesulfonic acid]).
  • Key Differences: Solubility: Sulfonic acid groups in the target compound enhance water solubility compared to DTNB’s carboxylic acids. Acidity: Sulfonic acids (pKa ~ -1 to 2) are stronger acids than carboxylic acids (pKa ~ 4-5), affecting reactivity in aqueous environments . Applications: DTNB is widely used to quantify thiols (-SH groups) via colorimetric assays.

4,4′-Diaminostilbene-2,2′-disulfonic Acid

  • Structure: A stilbene (ethylene-linked biphenyl) core with sulfonic acid groups at the 2-positions and amino (-NH₂) groups at the 4-positions.
  • Key Differences: Redox Activity: The disulfide bond in the target compound enables redox-driven cleavage, unlike the stable ethylene linker in stilbene derivatives.

2-Chloro-5-nitrobenzenesulfonic Acid

  • Structure : Single benzene ring with a nitro group (5-position), sulfonic acid (2-position), and chlorine substituent.
  • Key Differences :
    • Reactivity : The disulfide bond in the target compound allows for reductive cleavage (e.g., by dithiothreitol), enabling applications in dynamic chemistry. Chlorine in 2-chloro-5-nitrobenzenesulfonic acid facilitates nucleophilic substitution reactions.
    • Industrial Use : 2-Chloro-5-nitrobenzenesulfonic acid is a precursor in dye synthesis, while the target compound’s applications remain unexplored .

Comparative Data Table

Property 2,2'-Dithiobis[5-nitro-benzenesulfonic acid] (Inferred) 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) 4,4′-Diaminostilbene-2,2′-disulfonic Acid
Molecular Formula C₁₂H₈N₂O₁₀S₄ C₁₄H₈N₂O₈S₂ C₁₄H₁₄N₂O₆S₂
Functional Groups -SO₃H, -NO₂, -S-S- -COOH, -NO₂, -S-S- -SO₃H, -NH₂
Water Solubility High Moderate (enhanced in basic buffers) High
Key Applications Potential thiol detection, redox-active materials Thiol quantification, enzyme studies Dye intermediates, optical brighteners
Redox Activity High (disulfide bond) High (disulfide bond) None

Research Findings and Inferences

Synthesis Challenges : The target compound’s synthesis likely involves sulfonation and nitration steps, similar to 2-chloro-5-nitrobenzenesulfonic acid production . However, introducing the disulfide bond may require controlled oxidative coupling of thiol precursors.

Biological Compatibility : The combination of sulfonic acid and nitro groups may confer antimicrobial properties, as seen in nitroaromatic sulfonic acids used in disinfectants .

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